molecular formula C25H25NO7S B301476 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

Cat. No. B301476
M. Wt: 483.5 g/mol
InChI Key: LLUPDKVFWJHIKW-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid is a synthetic compound that has been widely used in scientific research. The compound is also known as EHT 1864 and has been used as a potent inhibitor of Rho GTPases, which are involved in various cellular processes such as cell migration, cell division, and cell adhesion.

Mechanism of Action

EHT 1864 inhibits Rho GTPases by binding to the switch II region of the GTPase domain, which is essential for the activation of Rho GTPases. This binding prevents the exchange of GDP for GTP, which is required for the activation of Rho GTPases. The inhibition of Rho GTPases by EHT 1864 leads to the disruption of actin cytoskeleton organization, which is essential for various cellular processes such as cell migration, cell division, and cell adhesion.
Biochemical and Physiological Effects:
The inhibition of Rho GTPases by EHT 1864 has been shown to have various biochemical and physiological effects. EHT 1864 has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. The inhibition of Rho GTPases by EHT 1864 has also been shown to reduce the contractility of smooth muscle cells, which is essential for the regulation of blood pressure. EHT 1864 has also been shown to have neuroprotective effects by inhibiting the activation of microglia, which is involved in various neurological disorders.

Advantages and Limitations for Lab Experiments

EHT 1864 has several advantages for lab experiments. It is a potent inhibitor of Rho GTPases and has been shown to have therapeutic potential in various diseases. EHT 1864 is also relatively stable and can be stored for long periods. However, there are also some limitations to the use of EHT 1864 in lab experiments. EHT 1864 can be toxic to cells at high concentrations, and its specificity for Rho GTPases may be limited.

Future Directions

There are several future directions for the use of EHT 1864 in scientific research. EHT 1864 can be used to study the role of Rho GTPases in various cellular processes such as cell migration, cell division, and cell adhesion. EHT 1864 can also be used to develop new therapies for various diseases such as cancer, cardiovascular diseases, and neurological disorders. Future studies can also focus on improving the specificity of EHT 1864 for Rho GTPases and reducing its toxicity to cells.
Conclusion:
In conclusion, EHT 1864 is a synthetic compound that has been widely used in scientific research as an inhibitor of Rho GTPases. The compound has been shown to have therapeutic potential in various diseases such as cancer, cardiovascular diseases, and neurological disorders. EHT 1864 inhibits Rho GTPases by binding to the switch II region of the GTPase domain, which is essential for the activation of Rho GTPases. The inhibition of Rho GTPases by EHT 1864 leads to the disruption of actin cytoskeleton organization, which is essential for various cellular processes such as cell migration, cell division, and cell adhesion. EHT 1864 has several advantages for lab experiments but also has some limitations. Future studies can focus on improving the specificity of EHT 1864 for Rho GTPases and reducing its toxicity to cells.

Synthesis Methods

The synthesis of EHT 1864 involves a series of chemical reactions. The starting material is 4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophene-2-carbaldehyde, which is reacted with 2-methoxyphenol in the presence of a base to form the desired product. The reaction is then followed by the addition of 2,4-dinitrophenylhydrazine and sodium acetate to obtain a yellow precipitate, which is then purified by column chromatography to obtain EHT 1864.

Scientific Research Applications

EHT 1864 has been widely used in scientific research as an inhibitor of Rho GTPases. Rho GTPases are a family of small GTP-binding proteins that play a crucial role in various cellular processes such as cell migration, cell division, and cell adhesion. The inhibition of Rho GTPases by EHT 1864 has been shown to have therapeutic potential in various diseases such as cancer, cardiovascular diseases, and neurological disorders.

properties

Product Name

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C25H25NO7S/c1-4-15-6-9-17(10-7-15)26-24-22(25(30)32-5-2)23(29)20(34-24)13-16-8-11-18(19(12-16)31-3)33-14-21(27)28/h6-13,26H,4-5,14H2,1-3H3,(H,27,28)/b20-13-

InChI Key

LLUPDKVFWJHIKW-MOSHPQCFSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/S2)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C(=O)OCC

Origin of Product

United States

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